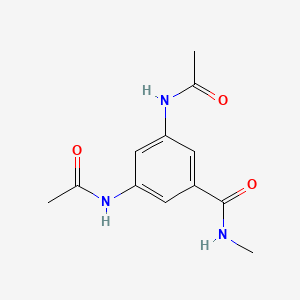

3,5-Diacetamido-N-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

64621-86-9 |

|---|---|

Molecular Formula |

C12H15N3O3 |

Molecular Weight |

249.27 g/mol |

IUPAC Name |

3,5-diacetamido-N-methylbenzamide |

InChI |

InChI=1S/C12H15N3O3/c1-7(16)14-10-4-9(12(18)13-3)5-11(6-10)15-8(2)17/h4-6H,1-3H3,(H,13,18)(H,14,16)(H,15,17) |

InChI Key |

XSYOKRQNVDUCDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C(=O)NC)NC(=O)C |

Origin of Product |

United States |

Spectroscopic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy provides a window into the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, within a molecule. For 3,5-Diacetamido-N-methylbenzamide, NMR analysis is crucial for confirming the connectivity of atoms and understanding the complex electronic interactions and dynamic processes at play.

¹H NMR Spectroscopic Analysis of N-Substituted Benzamides

The ¹H NMR spectrum of an N-substituted benzamide (B126) is characterized by distinct signals corresponding to aromatic protons, amide N-H protons, and protons of the N-alkyl and acetyl groups. The precise chemical shifts and multiplicities of these signals are dictated by the electronic environment, which is influenced by substituent effects and the molecule's conformation.

The chemical shifts of the aromatic protons in this compound are significantly influenced by the three substituents on the benzene (B151609) ring: two acetamido (-NHCOCH₃) groups at positions 3 and 5, and an N-methylcarboxamide (-CONHCH₃) group at position 1. Both the acetamido and carboxamide groups are known to be ortho, para-directing activators, but their character can be complex. The amide nitrogen's lone pair can donate electron density into the ring via resonance, while the carbonyl group is electron-withdrawing.

In related compounds like acetanilide (B955), the -NHCOCH₃ group causes the ortho and para protons to shift upfield (to lower ppm) compared to benzene, while the meta protons are less affected. uni-tuebingen.de For this compound, the protons at the H-2, H-4, and H-6 positions are of interest. The H-2 and H-6 protons are ortho to the N-methylcarboxamide group and meta to an acetamido group. The H-4 proton is para to the N-methylcarboxamide group and situated between the two acetamido groups. The interplay of these electronic effects would result in a unique chemical shift pattern that confirms the substitution pattern. The two acetamido groups are expected to increase the electron density at the H-4 position, while the N-methylcarboxamide group influences H-2 and H-6.

A key feature in the ¹H NMR spectra of N-substituted benzamides, including N-methylbenzamides, is the phenomenon of hindered rotation around the amide C-N bond. nanalysis.com Due to the partial double bond character of the C-N bond arising from resonance between the nitrogen lone pair and the carbonyl group, rotation is restricted. nanalysis.commdpi.com This restriction leads to the existence of distinct rotamers (rotational isomers), often referred to as syn and anti conformations, which can be observed as separate sets of signals in the NMR spectrum at room temperature. mdpi.comniscpr.res.in

For this compound, this would be most evident for the N-methyl group protons. At room temperature, two distinct singlets or broadened signals may be observed for the N-methyl protons, corresponding to the two different chemical environments of the methyl group relative to the benzene ring in the syn and anti rotamers. mdpi.comniscpr.res.in Similarly, the N-H proton of the benzamide may also show distinct signals or broadening. The energy barrier for this rotation in similar N-methylbenzamides has been found to be significant, often in the range of 15-20 kcal/mol. nih.govgac.edu

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Acetyl CH₃ | ~2.1 | Singlet | Two equivalent groups, integrating to 6H. Based on acetanilide data. uni-tuebingen.de |

| N-Methyl CH₃ | ~2.9-3.1 | Doublet (or two singlets) | May appear as two distinct signals due to rotamers. rsc.orgchemicalbook.com Coupling to N-H proton. |

| Aromatic H-2, H-6 | ~7.6-7.8 | Multiplet | Influenced by ortho -CONHCH₃ and meta -NHCOCH₃ groups. |

| Aromatic H-4 | ~7.9-8.1 | Multiplet | Influenced by para -CONHCH₃ and two ortho -NHCOCH₃ groups. |

| Acetamido N-H | ~9.5-10.5 | Broad Singlet | Chemical shift is concentration and solvent dependent. Two equivalent protons. |

| Benzamide N-H | ~6.0-6.5 | Broad Quartet | Coupling to N-methyl protons. rsc.org |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the electronic effects of substituents.

For this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons, and the methyl carbons. The carbonyl carbons of the amide groups are typically found in the downfield region of the spectrum (165-175 ppm). rsc.org The aromatic carbons will have shifts determined by their position relative to the substituents. The carbons bearing the substituent groups (C-1, C-3, C-5) will have characteristic shifts, as will the carbons bearing protons (C-2, C-4, C-6). The methyl carbons of the acetyl and N-methyl groups will appear in the upfield region of the spectrum. uni-tuebingen.dersc.org Similar to the ¹H NMR, hindered rotation can also lead to broadening or the appearance of two distinct signals for the N-methyl carbon. niscpr.res.in

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Acetyl CH₃ | ~24 | Based on acetanilide data. uni-tuebingen.de |

| N-Methyl CH₃ | ~27 | Based on N-methylbenzamide data. rsc.org May be broadened due to rotamers. |

| Aromatic C-2, C-6 | ~115-120 | Shielded by adjacent amide groups. |

| Aromatic C-4 | ~118-122 | Shielded by adjacent amide groups. |

| Aromatic C-3, C-5 | ~138-140 | Carbon bearing the acetamido substituent. |

| Aromatic C-1 | ~135-137 | Carbon bearing the N-methylcarboxamide substituent. |

| Acetamido C=O | ~169 | Based on acetanilide data. uni-tuebingen.de |

| Benzamide C=O | ~168 | Based on N-methylbenzamide data. rsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, it would show correlations between the benzamide N-H proton and the N-methyl protons, and among the coupled aromatic protons, helping to delineate the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C, one bond). It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, it would definitively link the aromatic proton signals to their corresponding aromatic carbon signals. mdpi.commdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations. It is crucial for piecing together the molecular skeleton. Key expected correlations for this compound would include:

From the N-methyl protons to the benzamide carbonyl carbon.

From the acetamido N-H protons to the acetamido carbonyl carbon.

From the aromatic protons (H-2, H-6) to the benzamide carbonyl carbon (C=O) and to other aromatic carbons (C-1, C-3, C-4).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It provides critical information about the molecule's three-dimensional conformation. For example, NOESY could show correlations between the N-methyl protons and the ortho-aromatic protons (H-2, H-6), confirming their spatial proximity. mdpi.com

Variable Temperature NMR Spectroscopy for Conformational Dynamics

As discussed, hindered rotation around the amide C-N bond gives rise to observable rotamers at room temperature. Variable Temperature (VT) NMR spectroscopy is the definitive technique for studying these dynamic processes. niscpr.res.in

By acquiring ¹H NMR spectra at increasing temperatures, the rate of interconversion between the syn and anti rotamers can be accelerated. As the temperature rises, the separate signals for the N-methyl group will first broaden, then merge into a single, averaged signal at a specific temperature known as the coalescence temperature. mdpi.comniscpr.res.in This coalescence phenomenon occurs when the rate of rotation becomes fast on the NMR timescale. gac.eduresearchgate.net

Analyzing the line shape of the signals at different temperatures allows for the calculation of the rate constants for the rotation and, ultimately, the determination of the activation energy (ΔG‡) for the rotational barrier. mdpi.comnih.gov This provides a quantitative measure of the C-N bond's double bond character. Similar effects of temperature, such as the sharpening of broadened peaks, would be expected in the ¹³C NMR spectrum, particularly for the N-methyl carbon. niscpr.res.in

Vibrational Spectroscopy (IR) for Amide Bond Configuration

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, IR spectroscopy would be crucial for confirming the presence and configuration of its three amide groups.

The amide group gives rise to several characteristic absorption bands, most notably the N-H stretching, C=O stretching (Amide I band), and N-H bending (Amide II band) vibrations. The positions of these bands are sensitive to the chemical environment, including hydrogen bonding and the electronic effects of substituent groups.

For this compound, one would expect to observe distinct N-H stretching vibrations for the two acetamido groups and the N-methylbenzamide group. The C=O stretching vibrations would also likely appear as multiple bands or a broadened absorption due to the different electronic environments of the carbonyl groups. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretching | Secondary Amide (Ar-NH-CO) | 3350-3250 |

| N-H Stretching | Secondary Amide (R-NH-CO) | 3350-3250 |

| C-H Stretching | Aromatic | 3100-3000 |

| C-H Stretching | Methyl (CH₃) | 2975-2870 |

| C=O Stretching (Amide I) | N-methylbenzamide | ~1650 |

| C=O Stretching (Amide I) | Diacetamido | ~1680-1660 |

| N-H Bending (Amide II) | Secondary Amides | 1570-1515 |

| C=C Stretching | Aromatic Ring | 1600-1450 |

| C-N Stretching | Amide | 1400-1200 |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a fundamental tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

For this compound, a high-resolution mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its exact molecular weight. The fragmentation of this molecular ion would provide valuable structural information. Common fragmentation pathways for amides include cleavage of the C-N bond and the C-C bond adjacent to the carbonyl group.

The fragmentation of this compound would likely involve the loss of the N-methyl group, the acetamido groups, or parts thereof. For instance, the loss of an acetyl group (CH₃CO) is a common fragmentation for acetamides. The analysis of these fragment ions would allow for the piecing together of the molecular structure, confirming the connectivity of the aromatic ring, the two acetamido groups, and the N-methylbenzamide moiety.

Table 2: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Structural Origin |

| 249 | [M]⁺ | Molecular Ion |

| 234 | [M - CH₃]⁺ | Loss of a methyl group from the N-methylbenzamide |

| 206 | [M - CH₃CO]⁺ | Loss of an acetyl group from an acetamido substituent |

| 192 | [M - NHCH₃ - CO]⁺ | Loss of the N-methylcarboxamide group |

| 149 | [M - 2(CH₃CO)]⁺ | Loss of both acetyl groups |

| 134 | [C₇H₅O(NHCH₃)]⁺ | Benzoyl-N-methylaminium ion |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Crystallography and Solid State Structural Analysis

Single-Crystal X-ray Diffraction Studies

A single-crystal X-ray diffraction study is essential for the complete and unambiguous structural elucidation of 3,5-Diacetamido-N-methylbenzamide. This powerful analytical technique would yield a detailed map of electron density within the crystal, allowing for the precise determination of atomic positions. The resulting data would be the foundation for understanding the compound's solid-state behavior.

Determination of Molecular Conformation in the Solid State

While a definitive conformation has not been experimentally determined, analysis of related benzamide (B126) structures allows for a hypothetical discussion. The conformation would be defined by the rotational angles of the N-methylbenzamide group and the two acetamido substituents relative to the central benzene (B151609) ring. Steric hindrance and intramolecular hydrogen bonding would be key factors in stabilizing the molecule's final three-dimensional shape in the crystal lattice.

Supramolecular Assembly and Packing Motifs

The assembly of individual molecules into a stable, three-dimensional crystal lattice is guided by a variety of non-covalent interactions. In related amide compounds, molecules often organize into well-defined patterns or motifs, such as chains or sheets. researchgate.netresearchgate.netnih.gov The specific packing arrangement for this compound would depend on the interplay of the hydrogen bonds and other interactions, a detail that awaits experimental confirmation.

Analysis of Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are expected to be the dominant forces in the crystal packing of this compound, given the presence of multiple amide groups which act as both hydrogen bond donors (N-H) and acceptors (C=O). These interactions are crucial in forming stable, extended networks. nih.gov

The classic N-H...O hydrogen bond is a primary interaction in the crystal structures of amides. researchgate.net It is anticipated that the two N-H groups of the acetamido substituents and the N-H group of the N-methylbenzamide moiety would form strong hydrogen bonds with the carbonyl oxygen atoms of neighboring molecules. These interactions typically lead to the formation of robust supramolecular synthons, such as the common amide-to-amide R²₂(8) ring motif or extended chains. The precise geometry of these bonds, including donor-acceptor distances and angles, would be a key output of a crystallographic study.

Aromatic π-stacking interactions between the benzene rings of adjacent molecules are another potential stabilizing force. These can occur in either a face-to-face or edge-to-face arrangement. The presence and geometry of such interactions would depend on how the primary hydrogen bonding network orients the molecules relative to one another. The interplay between strong hydrogen bonds and weaker π-stacking is a key element in the crystal engineering of aromatic compounds.

Conformational Polymorphism Research

Conformational polymorphism is a phenomenon where a single molecule can exist in different crystalline structures, known as polymorphs, due to variations in the molecule's conformation. acs.org These differences in three-dimensional arrangement at the molecular level can lead to distinct macroscopic properties, including solubility, stability, and melting point, which are of critical importance in the pharmaceutical and materials sciences. researchgate.net Research in this area for acetamidobenzamide derivatives has been a focal point for understanding the delicate balance between intramolecular and intermolecular forces that govern crystal formation.

Polymorphic Forms of Acetamidobenzamide Derivatives

A prime example of conformational polymorphism is observed in o-acetamidobenzamide, which is known to exist in at least two polymorphic forms, designated as α and β. semanticscholar.orgresearchgate.net The distinction between these forms lies in the molecular conformation and the resulting hydrogen-bonding patterns. iucr.orgnih.gov

The α form is characterized by a nearly planar molecular conformation. semanticscholar.org This planarity is stabilized by an intramolecular hydrogen bond between the amide groups. semanticscholar.orgresearchgate.net In contrast, the β form exhibits a non-planar conformation where the amido groups are twisted out of the plane of the benzene ring, and consequently, the intramolecular hydrogen bond is absent. semanticscholar.orgresearchgate.net This conformational difference is significant, as the planar α form allows for more extended π-conjugation, while the β form prioritizes different intermolecular hydrogen bonding to achieve crystal stability. iucr.org

The crystallization of these forms can be influenced by various factors, including the solvent and the presence of additives. semanticscholar.org For instance, the α form has been observed to be more readily obtained in many crystallization conditions. semanticscholar.org The distinct conformations of the α and β polymorphs of o-acetamidobenzamide are detailed in the table below.

| Polymorph | Molecular Conformation | Intramolecular Hydrogen Bond | Torsional Angles (τ1, τ2) |

| α-form | Approximately planar | Present | -28.1°, 169.6° |

| β-form | Non-planar | Absent | 131.4°, 60.2° |

Torsional angles τ1 and τ2 describe the orientation of the amide functionalities relative to the benzene ring. semanticscholar.org

Factors Influencing Crystal Polymorph Stability

The stability of crystal polymorphs is a complex interplay of various factors, with intermolecular interactions and molecular conformation being paramount.

Hydrogen Bonding: Hydrogen bonds are a dominant force in the crystal packing of acetamidobenzamide derivatives. The ability to form strong and extensive hydrogen-bonding networks is a major driver for the stabilization of a particular polymorphic form. iucr.org In o-acetamidobenzamide, the disruption of the intramolecular hydrogen bond in the β form is compensated by the formation of a more favorable intermolecular hydrogen-bonding network. iucr.org

Molecular Conformation: The conformation of a molecule dictates how efficiently it can pack in a crystal lattice. A molecule may adopt a higher energy conformation if it allows for more stabilizing intermolecular interactions in the crystal, a phenomenon well-documented for flexible molecules. iucr.org The energy difference between conformers is often small, making the prediction of the most stable polymorph challenging. researchgate.net

Solvent Effects: The solvent from which a compound is crystallized can significantly influence the resulting polymorphic form. The solvent can interact with the solute molecules in solution, favoring certain conformations and influencing the nucleation and growth of a specific polymorph. semanticscholar.org

Impurities and Additives: The presence of even small amounts of impurities or specifically designed additives can dramatically alter the outcome of a crystallization experiment. acs.orgnih.gov Additives can inhibit the nucleation or growth of a more stable polymorph, allowing a metastable form to crystallize. nih.gov For example, studies on benzamide have shown that the presence of nicotinamide (B372718) can stabilize an otherwise elusive polymorph through the formation of a solid solution. rsc.org Research on o-acetamidobenzamide has also explored the use of substituted derivatives as additives to selectively crystallize the β form. semanticscholar.org

Theoretical Predictions of Polymorph Landscapes

The computational prediction of crystal structures and their relative stabilities, known as polymorph prediction, is a powerful tool for understanding the solid-state landscape of a molecule. rsc.org These methods aim to identify all possible, energetically favorable crystal packing arrangements for a given molecule.

A common approach involves generating a multitude of potential crystal structures and then ranking them based on their calculated lattice energies. rsc.org Density Functional Theory (DFT) with dispersion corrections (DFT-D) is a widely used method for these calculations. iucr.org However, accurately predicting the relative stabilities of conformational polymorphs remains a significant challenge. iucr.org

One of the key difficulties lies in the small energy differences between polymorphs, which are often within the margin of error of many computational methods. nih.gov For flexible molecules like acetamidobenzamide derivatives, the accurate calculation of both the intramolecular conformational energy and the intermolecular interaction energies is crucial. iucr.org Over-stabilization of conjugated systems in some DFT functionals can lead to incorrect predictions of stability for polymorphs where planarity and π-conjugation differ, as is the case for the α and β forms of o-acetamidobenzamide. iucr.org

Despite these challenges, computational methods provide invaluable insights into the factors governing polymorphism and can guide experimental efforts to discover and control different crystalline forms. rsc.org The continued development of more accurate and efficient computational models is an active area of research aimed at providing a more complete and predictive understanding of the polymorphic landscapes of organic molecules. iucr.org

Computational Chemistry and Molecular Modeling Studies

Quantum-Chemical Simulations and Density Functional Theory (DFT)

Quantum-chemical simulations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the electronic structure and reactivity of a molecule. nih.gov These calculations can determine a wide range of properties from the ground state electron distribution.

Conformational Energy Analysis and Potential Energy Surfaces

This analysis involves calculating the molecule's energy at various conformations to map out its potential energy surface (PES). bldpharm.comsigmaaldrich.combiosynth.comnih.gov This map reveals the most stable three-dimensional structures (low-energy conformers) and the energy barriers for transitioning between them. For 3,5-Diacetamido-N-methylbenzamide, this would involve rotating the acetamido and N-methylbenzamide groups to identify the preferred spatial arrangements. No studies detailing the PES or conformational minima for this specific compound are publicly available.

Molecular Electrostatic Surface Potential (MESP) Analysis

An MESP analysis maps the electrostatic potential onto the electron density surface of a molecule. ambeed.com This visualization is crucial for predicting intermolecular interactions, as it highlights electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. Such a map for this compound would identify the likely sites for hydrogen bonding and other electrostatic interactions. However, no MESP analyses for this compound have been published.

Quantum Theory of Atoms in Molecules (QTAIM) for Interaction Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms, chemical bonds, and interatomic interactions within a system. By locating bond critical points and analyzing their properties, QTAIM can characterize the nature and strength of both covalent and non-covalent bonds, such as hydrogen bonds. A QTAIM study of this compound would provide a rigorous definition of its intramolecular bonding, but no such analysis has been documented.

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. These simulations are governed by a force field and can reveal how a molecule behaves in a solution or interacts with other molecules.

Investigation of Intermolecular Hydrogen Bond Dynamics

For a molecule like this compound, which has multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups), MD simulations are ideal for studying how it forms hydrogen bonds with solvent molecules or other solutes. Such studies can quantify the lifetime and geometry of these bonds, offering insight into the compound's solvation and aggregation properties. There is currently no available research on the hydrogen bond dynamics of this compound via MD simulations.

Molecular Docking Studies with Relevant Macromolecular Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action. Docking this compound into the active site of a relevant biological target could predict its binding affinity and interaction mode. A review of the literature shows no published docking studies involving this specific compound.

Quantitative Structure-Activity Relationships (QSAR) for Benzamide (B126) Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov For benzamide derivatives, QSAR models are instrumental in predicting the therapeutic potential and guiding the synthesis of new, more effective molecules. These models are built by calculating molecular descriptors that quantify various aspects of a molecule's structure and then using statistical methods to find a mathematical relationship between these descriptors and the observed biological activity.

QSAR models can be developed using a variety of linear and non-linear regression techniques, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning methods like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). nih.govsemanticscholar.org The quality and predictive power of a QSAR model are assessed using statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the root mean square error (RMSE). nih.gov

While direct QSAR studies on this compound are not extensively available in public literature, research on structurally related benzamides, such as 3,5-dinitrobenzamide (B1662146) derivatives, provides valuable insights into the structural requirements for biological activity. For instance, studies on 3,5-dinitrobenzamide analogs as antitubercular agents have highlighted the importance of specific physicochemical properties for their efficacy. researchgate.netnih.gov These studies can serve as a foundation for building predictive models for similarly substituted benzamides.

Below is a hypothetical data table illustrating the types of molecular descriptors that would be relevant in a QSAR study of benzamide derivatives, including this compound.

| Compound ID | Substituents (R) | pIC50 | LogP | Molecular Weight (MW) | Polar Surface Area (PSA) |

| 1 | H | 5.2 | 1.5 | 151.16 | 46.17 |

| 2 | 3,5-dinitro | 6.8 | 1.8 | 241.16 | 134.84 |

| 3 | 3,5-diamino | 5.9 | 0.5 | 181.20 | 98.25 |

| 4 | 3,5-diacetamido | - | - | - | - |

| 5 | 3-nitro, 5-amino | 6.3 | 1.1 | 211.18 | 112.51 |

Note: The pIC50 values and descriptor values are illustrative and based on general principles of QSAR for benzamide derivatives.

Theoretical Interpretations of Substituent Effects

The biological activity of benzamide derivatives is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. These substituent effects can be broadly categorized into electronic, steric, and hydrophobic effects. Computational studies play a crucial role in elucidating these effects at a molecular level.

Hydrogen Bonding: The acetamido groups possess both hydrogen bond donor (N-H) and acceptor (C=O) functionalities. These are crucial for forming specific interactions with amino acid residues in a protein's active site. rsc.org Computational docking simulations can predict the preferred binding mode of this compound within a target protein and identify key hydrogen bonding interactions that contribute to its binding affinity.

The following table summarizes the predicted electronic and steric properties of substituents relevant to this compound.

| Substituent | Position | Electronic Effect | Steric Effect (van der Waals radius, Å) | Potential for Hydrogen Bonding |

| Acetamido | 3, 5 | Electron-donating (resonance), Weakly electron-withdrawing (inductive) | ~3.5 | Donor (N-H), Acceptor (C=O) |

| Methyl | N-amide | Weakly electron-donating (inductive) | ~2.0 | None |

Computational Approaches to Scaffold Optimization

The benzamide core is a common scaffold in medicinal chemistry, and computational methods are frequently employed to optimize this scaffold for improved potency, selectivity, and pharmacokinetic properties. nih.gov

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be a powerful tool for scaffold optimization. nih.gov This approach involves docking the lead compound, such as a benzamide derivative, into the active site of the target protein. By analyzing the binding mode and the interactions between the ligand and the protein, medicinal chemists can identify opportunities for modification. For this compound, SBDD could be used to explore whether modifications to the acetamido or N-methyl groups could lead to more favorable interactions with the target, thereby enhancing its activity.

Scaffold Hopping: This computational technique involves searching for new molecular scaffolds that can mimic the key pharmacophoric features of a known active compound. nih.govresearchgate.net Starting from the this compound scaffold, scaffold hopping algorithms could identify alternative core structures that maintain the essential spatial arrangement of the key interacting groups while potentially offering improved properties, such as better synthetic accessibility or a more favorable intellectual property position.

Machine Learning and AI: More recently, machine learning and artificial intelligence are being used to accelerate scaffold optimization. nih.gov Generative models can be trained on large datasets of known active molecules to design novel compounds with desired properties. For the benzamide class of compounds, a generative model could be used to propose new derivatives of the this compound scaffold that are predicted to have high activity and good drug-like properties.

The table below illustrates a hypothetical scaffold optimization strategy starting from a generic benzamide lead.

| Optimization Strategy | Description | Example Modification for a Benzamide Scaffold | Desired Outcome |

| Substituent Modification | Altering substituents on the benzamide ring to improve potency or selectivity. | Replace a nitro group with an amino or acetamido group. | Enhanced target binding, reduced toxicity. |

| Ring System Modification | Changing the core aromatic ring to another heterocyclic system. | Replace the benzene ring with a pyridine (B92270) or pyrimidine (B1678525) ring. | Improved solubility, altered metabolic profile. |

| Scaffold Hopping | Replacing the entire benzamide scaffold with a structurally novel one that maintains key interactions. | Identify a non-benzamide core that presents similar hydrogen bond donors and acceptors. | Novel chemical series with potentially better overall properties. |

| Conformationally Restricted Analogs | Introducing cyclic constraints to lock the molecule in its bioactive conformation. | Cyclize the N-alkyl group back to the aromatic ring. | Increased potency and selectivity. |

Information on "this compound" Not Found in Publicly Available Scientific Literature

Extensive searches of publicly available scientific databases and literature have yielded no specific information on the chemical compound "this compound." As a result, it is not possible to generate a scientifically accurate article focusing on its molecular recognition, intermolecular interactions, and biological target interactions as requested.

The searches did return information on related but distinct molecules, such as general benzamides, N-methylbenzamide, and other derivatives. For instance, studies on benzamide have explored its interaction with DNA, and research on N-methylbenzamide provides basic physical and chemical properties. However, this information is not transferable to "this compound," as the presence and position of the diacetamido and N-methyl groups would significantly alter its chemical behavior, including its ability to form hydrogen bonds and interact with biological molecules.

Without any specific scientific data on "this compound," any attempt to construct the requested article would be based on speculation and would not meet the required standards of scientific accuracy and authoritativeness. Therefore, the sections on Supramolecular Chemistry, Hydrogen Bond Driven Assembly, and Investigation of Specific Binding Motifs cannot be addressed.

Advanced Analytical Methodologies for Complex Benzamide Compounds

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of a wide array of pharmaceutical compounds, including complex benzamides. Its versatility allows for various modes of separation, making it adaptable to the specific physicochemical properties of the analyte.

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation, and the choice of stationary phase is critical for achieving desired selectivity and peak shape. While traditional C18 columns are widely used, amide-based stationary phases offer unique advantages for the analysis of polar and multifunctional compounds like 3,5-Diacetamido-N-methylbenzamide.

Amide-based stationary phases, which feature a polar group embedded within a hydrophobic alkyl chain, provide a different selectivity compared to conventional C18 columns. sigmaaldrich.com This alternative selectivity can be beneficial for resolving complex mixtures and improving peak shapes for basic compounds. sigmaaldrich.com The embedded amide group can engage in hydrogen bonding interactions with the analyte, in addition to the hydrophobic interactions, leading to enhanced retention and resolution of polar compounds. nih.gov For this compound, which possesses multiple amide functionalities, these stationary phases can offer superior separation performance.

Modern amide phases are typically synthesized through a one-step process, ensuring better reproducibility between batches compared to older, two-step methods. sigmaaldrich.com Furthermore, these phases are often compatible with 100% aqueous mobile phases, preventing the phase collapse that can occur with some C18 columns under highly aqueous conditions. sigmaaldrich.com

Table 1: Illustrative Comparison of Stationary Phases for Benzamide (B126) Analysis

| Stationary Phase | Typical Mobile Phase | Potential Advantages for this compound |

| C18 | Acetonitrile (B52724)/Water or Methanol/Water with acid modifier (e.g., formic acid, trifluoroacetic acid) | General-purpose, good hydrophobic retention. |

| RP-Amide | Acetonitrile/Water or Methanol/Water | Alternative selectivity, improved peak shape for polar and basic compounds, enhanced retention of polar analytes, resistant to phase collapse in highly aqueous mobile phases. sigmaaldrich.comnih.gov |

| Phenyl-Hexyl | Acetonitrile/Water or Methanol/Water | π-π interactions with aromatic rings, offering different selectivity for aromatic compounds. |

Many pharmacologically active molecules are chiral, and their enantiomers can exhibit different biological activities. Therefore, the ability to separate enantiomers is crucial. For chiral compounds like derivatives of this compound that may possess stereogenic centers, chiral HPLC is the method of choice.

Chiral separation by HPLC can be achieved through several approaches: the use of chiral stationary phases (CSPs), the addition of a chiral selector to the mobile phase, or pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a non-chiral column. youtube.com The most widely used and effective technique for the separation of chiral compounds is the use of chiral stationary phases. youtube.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and have been successfully used for the chiral separation of a wide range of compounds, including amides. researchgate.netcapes.gov.br The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide polymer.

For a compound like this compound, if it were to exist as enantiomers, a method employing a polysaccharide-based CSP would be a primary strategy for their resolution. The selection of the specific CSP and the mobile phase composition would be critical for achieving baseline separation.

The development of a robust and reliable HPLC method requires careful optimization of several chromatographic parameters to achieve the desired separation with good resolution, peak shape, and analysis time. youtube.com For the analysis of this compound, key parameters to optimize include the mobile phase composition, pH, flow rate, and column temperature.

The choice of organic modifier (e.g., acetonitrile or methanol) and its proportion in the mobile phase significantly influences retention and selectivity. mdpi.com The pH of the mobile phase is another critical factor, especially for ionizable compounds, as it affects their charge state and, consequently, their retention on the stationary phase. mdpi.com For benzamides, which can have varying pKa values, controlling the mobile phase pH is essential for reproducible results.

Multivariate optimization techniques, such as the use of experimental designs (e.g., Box-Behnken design), can be employed to systematically evaluate the effects of multiple parameters and their interactions, leading to the identification of the optimal chromatographic conditions with fewer experiments. mdpi.com System suitability tests, including the determination of theoretical plates, tailing factor, and resolution, are performed to ensure the analytical system is performing adequately. researchgate.net

Table 2: Key Parameters for HPLC Method Optimization

| Parameter | Effect on Separation | Typical Range/Considerations for this compound |

| Mobile Phase Composition | Affects retention time and selectivity. | Gradient or isocratic elution with varying ratios of aqueous buffer and organic solvent (acetonitrile or methanol). mdpi.com |

| Mobile Phase pH | Influences the ionization state of the analyte, affecting retention and peak shape. | Adjusted with buffers (e.g., phosphate, acetate) to a pH where the analyte is in a single, stable form. mdpi.com |

| Flow Rate | Affects analysis time, resolution, and column pressure. | Typically 0.5 - 2.0 mL/min for analytical columns. |

| Column Temperature | Influences viscosity of the mobile phase and can affect selectivity and peak shape. | Often controlled between 25°C and 40°C. |

| Detection Wavelength | Determines the sensitivity of the analysis. | Selected based on the UV-Vis absorbance maximum of the compound. |

Supercritical Fluid Chromatography (SFC) for Amide Analysis

Supercritical Fluid Chromatography (SFC) has gained prominence as a green and efficient separation technique, particularly for the analysis and purification of chiral compounds and complex mixtures. nih.gov It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. teledynelabs.com

SFC offers several advantages over traditional HPLC, including faster analysis times due to the low viscosity and high diffusivity of supercritical fluids, and reduced solvent consumption. tandfonline.com The use of CO2 as the mobile phase makes SFC an environmentally friendly alternative. teledynelabs.com

For the analysis of polar compounds like amides, which may have limited solubility in pure supercritical CO2, a polar co-solvent, such as methanol, is typically added to the mobile phase to increase its elution strength. nih.govresearchgate.net The use of polar stationary phases, including those with amide functionalities, has expanded the applicability of SFC to a wider range of compounds. teledynelabs.com

Amide-based stationary phases have shown to provide alternative selectivity in SFC, proving effective for the separation of drug-like polar molecules in a short timeframe. nih.govnih.gov The combination of hydrophobic and hydrogen-bonding interactions offered by these phases can lead to unique separation capabilities for complex amides. nih.gov Studies have demonstrated that C18-amide stationary phases can provide baseline resolution for mixtures of drug-like compounds where other columns fail. researchgate.net The chiral separation of amides has also been successfully achieved using polysaccharide-based stationary phases in SFC, often with improved resolution and speed compared to HPLC. researchgate.net

Table 3: Comparison of HPLC and SFC for Amide Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |

| Primary Mobile Phase | Liquid (e.g., water, acetonitrile, methanol) | Supercritical Fluid (typically CO2) with a co-solvent |

| Analysis Speed | Generally slower | Typically 3-5 times faster than HPLC tandfonline.com |

| Solvent Consumption | Higher | Lower, more environmentally friendly |

| Applicability to Polar Compounds | Well-established | Requires polar co-solvents and specialized stationary phases nih.govresearchgate.net |

| Chiral Separations | Widely used, effective | Often provides higher resolution and faster separations researchgate.net |

Innovative Applications and Scaffold Design Research

Design and Synthesis of Novel Benzamide (B126) Scaffolds for Chemical Probe Development

The benzamide scaffold is a highly adaptable framework for the design and synthesis of chemical probes, which are specialized molecules used to study and manipulate biological systems. The synthetic tractability of benzamides allows for systematic modifications to the core structure, enabling the development of probes with high potency and selectivity for specific biological targets. rsc.orgresearchgate.net

A common synthetic route involves the chlorination of a substituted benzoic acid, followed by amidation with a desired amine, although other methods have been developed to avoid challenges in purification. nih.gov More advanced strategies, such as iridium-Lewis acid bifunctional catalysis, now permit sophisticated modifications like meta-borylation, creating novel scaffolds that were previously difficult to access. acs.orgbohrium.com

Researchers design these scaffolds for various applications:

Enzyme Inhibitors: By modifying the substituents on the benzamide ring, chemists can create potent and selective inhibitors for enzymes like histone deacetylases (HDACs), TYK2 kinase, and acetylcholinesterase. rsc.orgacs.orgacs.orgresearchgate.net Structure-based design and molecular modification are key strategies in this process. acs.orgacs.org

PROTACs and Molecular Glues: Benzamide derivatives have been developed as binders for the Cereblon (CRBN) E3 ubiquitin ligase complex. tandfonline.comtandfonline.com These binders can be incorporated into Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins. tandfonline.com

PET Radiotracers: The benzamide framework can be labeled with radioisotopes, such as carbon-11, to create radiotracers for Positron Emission Tomography (PET) imaging, allowing for the non-invasive study of biological targets in vivo. nih.gov

Antimicrobial Agents: Modifications to the benzamide scaffold have been explored to develop agents that target essential bacterial proteins, such as FtsZ, a key protein in bacterial cell division. ambeed.com

Table 1: Examples of Benzamide Scaffolds in Chemical Probe Development

| Scaffold Type | Target/Application | Design Strategy | Key Findings |

|---|---|---|---|

| 4-Aminopyridine Benzamide | TYK2 Kinase Inhibitor | Structure-based design to improve potency and selectivity over other Janus kinases (JAKs). acs.org | Introduction of dichloro-cyanophenyl and fluorocyclopropylamide groups improved potency and selectivity. acs.org |

| Benzamide-based HDAC Inhibitors | Histone Deacetylases (HDACs) | Molecular modification of molecule length and terminal ring substitutions. acs.org | An ortho-amino group on the benzamide moiety was crucial for activity; shorter molecules showed stronger inhibition. acs.orgresearchgate.net |

| Conformationally Locked Benzamides | Cereblon (CRBN) Binders for PROTACs | Introduction of fluorine atoms and other substituents to create intramolecular hydrogen bonds, locking the conformation. tandfonline.comtandfonline.com | Locked benzamides replicated the binding of natural ligands with enhanced chemical stability and a favorable selectivity profile. tandfonline.comtandfonline.com |

| Benzoxazole-Benzamide Conjugates | VEGFR-2 Inhibitors | Hybridization of benzoxazole (B165842) and benzamide scaffolds linked by a 2-thioacetamido group. acs.org | Several conjugates showed excellent cytotoxic activity against cancer cell lines, acting as potent VEGFR-2 inhibitors. acs.org |

Integration of Benzamide Scaffolds in Functional Materials Research

While the primary focus of benzamide scaffold research has been in medicinal chemistry, its integration into functional materials is an expanding area of investigation. The strong hydrogen-bonding capability of the amide group and the rigidity of the aromatic ring are properties that can be harnessed to create ordered supramolecular structures. acs.orgtandfonline.comnih.gov

Key areas of research include:

Liquid Crystals: Benzamides substituted with long alkoxy chains have been shown to form liquid crystalline phases. tandfonline.comtandfonline.com Specifically, 3,4,5-Tris(alkoxy)benzamides can self-assemble into columnar or stack-like structures, driven by hydrogen bonding between the amide groups. tandfonline.comtandfonline.com The ability to form these ordered phases opens up possibilities for applications in displays and sensors.

Supramolecular Polymers: Benzene-1,3,5-tricarboxamides (BTAs) are well-known building blocks for supramolecular polymers, which are long, chain-like structures held together by non-covalent bonds. acs.orgnih.govacs.org These materials can self-assemble in solution and their stability and responsiveness can be tuned, making them interesting for applications like drug delivery. nih.gov

High-Performance Polymers: Poly(p-benzamide) is an aromatic polyamide with high thermal stability and mechanical strength, making it suitable for producing high-modulus fibers. acs.orgacs.orgresearchgate.netgoogle.com Research focuses on synthesizing high molecular weight polymers and controlling their solubility and processability for various applications. acs.orgresearchgate.netgoogle.com

Metal-Organic Frameworks (MOFs): The benzamide moiety can be incorporated into organic ligands used to construct MOFs. ambeed.com These materials, which consist of metal ions linked by organic molecules, have tunable porous structures with potential applications in catalysis, gas storage, and separation. bohrium.comrsc.orgchemmethod.comnih.gov

Exploration of Benzamide Derivatives in Chemical Biology (focused on mechanistic research of scaffold behavior, not clinical outcomes)

In chemical biology, research on benzamide derivatives delves into the fundamental mechanisms of how these scaffolds interact with biological macromolecules to elicit a response. This research is crucial for understanding structure-activity relationships and designing more effective molecular tools.

Benzamide derivatives are adept at modulating a variety of molecular pathways, primarily through the inhibition of key enzymes or by mediating protein-protein interactions.

Enzyme Inhibition: Substituted benzamides have been designed to target several enzyme families. For instance, they can act as dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease. rsc.org They are also prominent as histone deacetylase (HDAC) inhibitors, where the benzamide's ortho-amino group acts as a critical zinc-binding group, chelating the metal ion in the enzyme's active site. acs.orgresearchgate.netgoogle.com

Targeted Protein Degradation: A significant application is in the development of ligands for the E3 ubiquitin ligase Cereblon (CRBN). tandfonline.comtandfonline.com Benzamide scaffolds can be designed to bind to CRBN, and when linked to a ligand for a target protein, they form a PROTAC. This ternary complex formation brings the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism allows for the modulation of pathways by removing a key protein rather than just inhibiting its function.

Transporter Inhibition: Certain benzamide derivatives can inhibit ATP-binding cassette (ABC) transporters, such as ABCG2. nih.gov These transporters are often overexpressed in cancer cells and contribute to multidrug resistance by pumping chemotherapeutic drugs out of the cell. By inhibiting the transporter, the benzamide scaffold can restore the efficacy of these drugs. nih.gov

Table 2: Benzamide Derivatives and Their Mechanistic Role in Pathway Modulation

| Derivative Class | Target Pathway/Protein | Mechanism of Action |

|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Cholinergic and Amyloid Pathways | Dual inhibition of Acetylcholinesterase (AChE) and β-secretase (BACE1) enzymes. rsc.org |

| Entinostat (MS-275) Analogs | Histone Acetylation (HDACs) | The ortho-amino benzamide group coordinates with the zinc ion in the HDAC active site, inhibiting its deacetylase activity. google.comresearchgate.net |

| Fluorinated Benzamides | Targeted Protein Degradation (Cereblon) | Binds to the CRBN E3 ligase, enabling recruitment and degradation of neosubstrate proteins. tandfonline.comtandfonline.com |

| VKNG-2 | Drug Efflux (ABCG2 Transporter) | Inhibits the efflux activity of the ABCG2 transporter, increasing intracellular concentrations of co-administered drugs. nih.gov |

| 4-Aminopyridine Benzamides | JAK-STAT Pathway (TYK2 Kinase) | Acts as an ATP-competitive inhibitor in the kinase domain of TYK2, blocking downstream signaling. acs.org |

The ability of a benzamide scaffold to recognize and bind to a specific molecular target is governed by its three-dimensional structure and the non-covalent interactions it can form.

Hydrogen Bonding: The amide functional group is a key pharmacophore, acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). This allows it to form strong and directional interactions with amino acid residues in a protein's binding pocket. rsc.orgacs.org

Conformational Control: The inherent flexibility around the amide bond can be controlled through strategic substitution. For example, introducing a fluorine atom at the ortho position of the benzamide ring can create an intramolecular hydrogen bond with the amide N-H group. tandfonline.comtandfonline.com This pre-organizes the molecule into a specific, lower-energy conformation that can lead to a more favorable binding affinity and increased selectivity for its target. tandfonline.comtandfonline.com

Catalyst-Directed Recognition: In synthetic applications, noncovalent interactions are also key. For example, in the iridium-catalyzed meta-borylation of benzamides, the catalyst system uses a Lewis acidic aluminum center to coordinate with the amide's carbonyl oxygen. acs.orgbohrium.com This pre-organizes the substrate, allowing the catalyst to direct the borylation to a specific position on the aromatic ring, a powerful example of molecular recognition guiding chemical reactivity. acs.orgbohrium.com

Future Research Directions in Diacetamido-N-methylbenzamide Chemistry

The versatility of the benzamide scaffold, including derivatives like 3,5-Diacetamido-N-methylbenzamide, ensures a rich field for future research. Key directions will likely focus on enhancing molecular complexity, exploring new applications, and leveraging novel synthetic methodologies.

Expansion of Target Space: While benzamides have been successful as inhibitors of kinases and HDACs, future work will likely target other protein classes. The development of novel benzamide-based chemical probes will be essential for exploring the biology of less-studied proteins and pathways.

Advanced PROTAC and Molecular Glue Design: Research will continue to refine benzamide-based CRBN ligands to achieve greater selectivity in the degradation of target proteins. The goal is to create degraders that can distinguish between closely related protein family members and to expand the scope of "degradable" proteins. tandfonline.com

Application of Novel Synthetic Methods: Powerful new synthetic techniques, such as catalyst-controlled C-H activation, will enable the creation of benzamide derivatives with unprecedented structural complexity. acs.orgbohrium.com This will allow chemists to explore chemical space more broadly and design molecules with highly optimized properties.

Development in Functional Materials: The potential of benzamides in functional materials remains a promising but less explored frontier. Future research could focus on designing benzamide-based polymers with tailored electronic or optical properties, or developing new liquid crystalline materials for advanced technologies. rsc.orgresearchgate.net There is also an opportunity to design benzamide-based ligands for creating highly stable and functional metal-organic frameworks (MOFs) for catalysis and separations. rsc.orgchemmethod.com

Integration of Computational and Experimental Approaches: The synergy between computational design, such as molecular dynamics simulations and QSAR studies, and experimental synthesis and evaluation will continue to accelerate the discovery process. rsc.orgacs.org This integrated approach will be crucial for rationally designing the next generation of benzamide-based probes, materials, and therapeutic leads.

Conclusion

Summary of Key Research Insights on 3,5-Diacetamido-N-methylbenzamide

A thorough review of publicly accessible scientific literature and chemical databases reveals a significant lack of specific research on this compound. At present, there are no detailed studies, experimental data, or significant scholarly mentions of this particular compound. Its existence is noted by some chemical suppliers who offer to produce it via custom synthesis, but this does not equate to a body of scientific research. Therefore, a summary of key research insights is not possible due to the absence of foundational research.

Identified Gaps and Emerging Research Avenues

The primary and most significant gap is the complete absence of foundational research on this compound. The initial and most crucial research avenue would be the development of a reliable and scalable synthetic route to produce the compound. Following a successful synthesis, a comprehensive characterization would be necessary. This would involve:

Structural Elucidation: Utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry to confirm the molecular structure.

Physicochemical Property Analysis: Determining fundamental properties like melting point, boiling point, solubility in various solvents, and crystal structure through X-ray crystallography.

Once these fundamental aspects are established, emerging research could explore potential applications, perhaps drawing inspiration from the broader class of benzamides. This could include investigations into its biological activity or its utility as a monomer or building block in materials science.

Potential Impact on Fundamental Chemical Understanding and Advanced Materials Science

Given the current void of information, the potential impact of this compound on chemical understanding and materials science is entirely speculative. However, the introduction of any new, well-characterized molecule can contribute to the vast landscape of chemical knowledge.

Should this compound be synthesized and studied, it could serve as a valuable data point for structure-property relationship models. The presence of two acetamido groups and an N-methylbenzamide moiety offers multiple sites for hydrogen bonding, which could lead to interesting self-assembly behaviors or the formation of ordered structures in the solid state. In materials science, such a molecule could theoretically be explored as:

A monomer for the synthesis of novel polyamides with specific thermal or mechanical properties.

A building block for the creation of supramolecular gels or liquid crystals.

A scaffold for the development of new functional materials, should the acetamido or amide groups be further functionalized.

Ultimately, without dedicated research, the potential of this compound remains an open question for the chemical research community.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Diacetamido-N-methylbenzamide, and how can reaction conditions be optimized?

- Methodology :

- Start with 3,5-diaminobenzoic acid as the precursor. Acetylation can be performed using acetic anhydride in glacial acetic acid under reflux (4–6 hours) .

- Introduce the N-methyl group via reductive alkylation using formaldehyde and sodium cyanoborohydride in methanol, ensuring pH control (pH 6–7) to minimize side reactions .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify via column chromatography. Typical yields range from 45–65%, depending on stoichiometric ratios .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR : Use - and -NMR to confirm acetylation (δ 2.1–2.3 ppm for acetyl protons) and N-methylation (δ 3.0–3.2 ppm for CH) .

- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water gradient) to detect impurities (<2%) and confirm molecular ion peaks (expected [M+H] = 279.3) .

- X-ray crystallography (if crystallizable): Resolve bond angles and dihedral angles to validate steric effects from acetamido groups .

Q. What are the standard protocols for evaluating the biological activity of this compound?

- Experimental Design :

- Enzyme inhibition assays : Test against acetylcholinesterase (AChE) or histone deacetylases (HDACs) using spectrophotometric methods (e.g., Ellman’s reagent for AChE) .

- Cytotoxicity screening : Use MTT assays on HEK-293 or HeLa cell lines at concentrations of 10–100 µM, with doxorubicin as a positive control .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) for this compound be resolved?

- Resolution Strategy :

- Compare experimental -NMR shifts with DFT-calculated (B3LYP/6-31G*) chemical shifts using Gaussian or ORCA software. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .

- Perform variable-temperature NMR to detect dynamic processes (e.g., rotameric equilibria of acetamido groups) .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

- Methodology :

- Use SwissADME to predict logP (expected ~1.2), solubility (LogS ~ -3.5), and bioavailability.

- Run molecular docking (AutoDock Vina) against target proteins (e.g., HDAC2) to assess binding affinity (ΔG ≤ -7.0 kcal/mol suggests strong interaction) .

Q. How can synthetic yields be improved for large-scale production of this compound?

- Optimization Approaches :

- Replace traditional reflux with microwave-assisted synthesis (100°C, 30 minutes) to enhance acetylation efficiency .

- Use flow chemistry for N-methylation to improve reaction control and scalability .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.